molecular formula C20H24ClN3O B5223799 N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea

N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea

Cat. No. B5223799
M. Wt: 357.9 g/mol
InChI Key: RUEKSHQCNSAUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea, also known as NPC-15437, is a small molecule drug that has gained attention for its potential therapeutic applications. NPC-15437 is a derivative of the phenylpiperazine family and has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic nucleotides.

Mechanism of Action

N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea acts as a selective inhibitor of PDE10A, which is primarily expressed in the striatum and regulates the levels of cyclic nucleotides cAMP and cGMP. By inhibiting PDE10A, N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea increases the levels of cAMP and cGMP, leading to downstream effects on various signaling pathways. The exact mechanism by which N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea exerts its therapeutic effects is still being investigated.
Biochemical and Physiological Effects:
N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been shown to have a number of biochemical and physiological effects in animal models. The drug has been found to increase the levels of dopamine and acetylcholine in the striatum, which may contribute to its therapeutic effects in neurological and psychiatric disorders. N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea is its selectivity for PDE10A, which reduces the risk of off-target effects. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, one limitation of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several areas of future research that could be pursued with N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea. One direction is to investigate the drug's potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is to explore the potential of combining N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the exact mechanism of action of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea and to identify potential biomarkers of its therapeutic efficacy.

Synthesis Methods

The synthesis of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea involves the reaction of 1-(3-chlorobenzyl)-4-piperidinone with phenyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield the final product. The chemical structure of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. The drug has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea has also been investigated as a potential treatment for addiction, with promising results in preclinical studies.

properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-6-4-5-17(13-18)15-24-11-9-16(10-12-24)14-22-20(25)23-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKSHQCNSAUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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